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Compound of Interest

Compound Name: CPUY192018

An In-depth Technical Guide to CPUY192018: A Novel Keapl-Nrf2 Protein-Protein Interaction
Inhibitor

Executive Summary

CPUY192018 is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1
(Keapl) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).
[1][2][3] Developed through the optimization of earlier compounds, CPUY192018 presents a
promising therapeutic candidate for inflammation-related diseases by activating the Nrf2-
dependent antioxidant pathway and concurrently inhibiting the NF-kB-mediated inflammatory
response.[1][2] This technical guide provides a comprehensive overview of the discovery,
mechanism of action, and preclinical development of CPUY192018, supported by quantitative
data, detailed experimental methodologies, and visual representations of its core signaling
pathways.

Introduction and Discovery

The Keapl-Nrf2-ARE pathway is a critical regulator of cellular defense against oxidative stress,
orchestrating the expression of a multitude of antioxidant and detoxification genes.[2][3][4]
Under basal conditions, Keapl, acting as a substrate adaptor for an E3 ubiquitin ligase
complex, targets Nrf2 for polyubiquitination and subsequent proteasomal degradation.[2] This
process maintains low intracellular levels of Nrf2.

Traditional Nrf2 activators are often electrophilic compounds that covalently modify reactive
cysteine residues on Keapl.[2] While effective, this mechanism can lead to off-target effects
due to the ubiquitous nature of cysteine in cellular proteins.[2] In contrast, a newer class of
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therapeutics aims to disrupt the Keapl-Nrf2 protein-protein interaction through non-covalent
binding.[2] CPUY192018 emerged from such efforts, developed via medicinal chemistry-led
solubility optimization of a precursor compound, CPUY192002.[2] This has resulted in a potent,
non-covalent inhibitor with improved physicochemical properties suitable for in vivo evaluation.

[2]

Mechanism of Action

CPUY192018 functions as a direct inhibitor of the Keap1-Nrf2 PPI. By binding to Keapl, it
competitively prevents the association of Keapl with Nrf2. This disruption inhibits the Keap1-
mediated ubiquitination and degradation of Nrf2, leading to the accumulation of newly
synthesized Nrf2 in the cytoplasm.[2][5] The stabilized Nrf2 then translocates to the nucleus,
where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response
Element (ARE) in the promoter regions of its target genes.[6] This action initiates the
transcription of a wide array of cytoprotective genes, including those involved in antioxidant
defense and detoxification.[2][3]

Furthermore, CPUY192018 has demonstrated the ability to suppress the pro-inflammatory NF-
KB signaling pathway.[1][2] This dual activity—enhancing antioxidant defenses while actively
reducing inflammation—positions CPUY192018 as a compelling candidate for diseases with
complex inflammatory and oxidative stress pathologies.[1][2]

Signaling Pathway Diagram
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Caption: Mechanism of action for CPUY192018.
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Preclinical Data

The therapeutic potential of CPUY192018 has been investigated in both in vitro and in vivo
models, primarily focusing on renal inflammation.

In Vitro Efficacy

Studies were conducted using the human proximal tubular epithelial cell line, HK-2.

Table 1: In Vitro Activity of CPUY192018
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Parameter

Potency

Assay

Keap1-Nrf2 PPI
Inhibition

Result

ICs0 = 0.63 pM

Cell Line

N/A

Nrf2 Activation

Western Blot

Increased Nrf2
nuclear translocation
and total protein levels
(0-10 pM)[1]

HK-2

Target Gene

Upregulation

gRT-PCR & Western
Blot

Dose-dependent
increase in HO-1,
NQO1, GCLM mRNA
and protein (0.1-10

uM)[2]

HK-2

Antioxidant Effects

Various Assays

Inhibited ROS
production, reduced
MDA levels, increased
GSH/GSSG ratio (0-
10 puM)[1]

HK-2

Anti-inflammatory
Effects

Western Blot & ELISA

Inhibited
phosphorylation of
IKKB, IkBa, and NF-
KB p65; reduced
secretion of
inflammatory
cytokines (LPS-
induced)[1][2]

HK-2

| Cytoprotection | MTT Assay | Protected against LPS-induced cytotoxicity[5] | HK-2 |

In Vivo Efficacy

The efficacy of CPUY192018 was evaluated in a lipopolysaccharide (LPS)-induced mouse

model of chronic renal inflammation.

Table 2: In Vivo Efficacy of CPUY192018 in a Mouse Model of Renal Inflammation
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Parameter

Physiological

Dosing Regimen

5-20 mgl/kg;
intraperitoneal
injection; 8 weeks

Result

Attenuated body
weight loss
compared to LPS-
treated group[1]

Animal Model

Female C57BL/6
Mice

Histopathological

5-20 mg/kg;
intraperitoneal

injection; 8 weeks

Reduced histological
disease scores and
improved glomerular
pathological
changes[1][2]

Female C57BL/6 Mice

Target Engagement

5-20 mg/kg;
intraperitoneal

injection; 8 weeks

Activated the Nrf2
pathway, enhancing
renal antioxidant

capacity[1]

Female C57BL/6 Mice

| Anti-inflammatory | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Inhibited the inflammatory
response in the kidney[1][2] | Female C57BL/6 Mice |

Experimental Protocols

In Vitro Cell Culture and Treatments

Human proximal tubular epithelial cells (HK-2) were cultured under standard conditions. For

experiments, cells were treated with varying concentrations of CPUY192018 (typically ranging

from 0.1 to 10 pM) for specified durations (e.g., 8, 10, or 24 hours).[1][2] In inflammation

models, cells were pretreated with CPUY192018 for 10 hours before being challenged with

lipopolysaccharide (LPS) (e.g., 200 ng/mL or 5 pg/mL) for an additional 6 to 12 hours.[1][5]

Western Blot Analysis

Nuclear and cytoplasmic cell extracts were prepared from HK-2 cells. Proteins were separated

by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against Nrf2,
HO-1, NQO1, GCLM, IKKf, IkBa, NF-kB p65, Histone, and [B-actin.[2][5] Histone and (-actin
served as loading controls for the nuclear and cytosolic fractions, respectively.[5]
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Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from HK-2 cells, and cDNA was synthesized. The mRNA levels of
Nrf2, HO-1, NQO1, and GCLM were measured using qRT-PCR.[2] B-actin was used as an
internal control for normalization.[5]

Animal Studies

Female C57BL/6 mice (6—8 weeks old) were used for the in vivo studies.[2] Chronic renal
inflammation was induced by repeated intraperitoneal injections of LPS. Mice were
concurrently treated with CPUY192018 (5-20 mg/kg, intraperitoneally) over an 8-week period.
[1] Body weight was monitored, and at the end of the study, kidneys were collected for
histological analysis (H&E, PAS, and Trichrome staining) and biochemical assays.[2] All animal
procedures were conducted in accordance with approved institutional protocols.[2]

Experimental Workflow Diagram
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Caption: Preclinical experimental workflow for CPUY192018.

Conclusion and Future Directions

CPUY192018 is a potent, non-covalent inhibitor of the Keapl1-Nrf2 PPI that has demonstrated
significant therapeutic potential in preclinical models of renal inflammation.[2][3] Its dual
mechanism of activating the Nrf2 antioxidant pathway while suppressing NF-kB-driven
inflammation makes it an attractive candidate for further development.[1][2] Future research
should focus on comprehensive pharmacokinetic and toxicological profiling to establish a clear
safety and dosing window for potential clinical trials. Investigating its efficacy in other chronic
diseases characterized by oxidative stress and inflammation, such as cardiovascular or
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neurodegenerative disorders, could further broaden its therapeutic applications.[7] As of now,
CPUY192018 stands as a significant advancement in the development of selective Nrf2
activators with a promising future in treating complex inflammatory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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